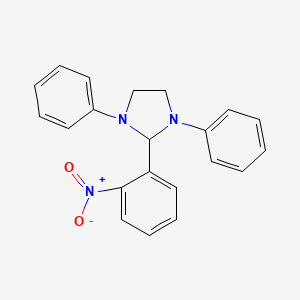

2-(2-Nitrophenyl)-1,3-diphenylimidazolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(2-Nitrophenyl)-1,3-diphenylimidazolidine” is a complex organic compound. It likely contains a nitrophenol group, given the “2-Nitrophenyl” component of the name . Nitrophenols are compounds with the formula HOC6H4NO2 and are more acidic than phenol itself . They are often used in various organic transformations due to their multiple reactive sites .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, nitrophenols can be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative . A study also utilized 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) as a photoprotecting group to cage a primary amine initiator that is activated upon UV irradiation .

科学的研究の応用

Synthesis and Characterization

- 2-(2-Nitrophenyl)-1,3-diphenylimidazolidine and similar compounds have been synthesized and characterized, providing insights into their chemical structures and properties. For instance, Sedlák et al. (2005) explored the synthesis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones, offering details on their NMR spectra and structure, verified through X-ray diffraction (Sedlák et al., 2005).

Catalysis and Chemical Reactions

- Ryoda et al. (2008) investigated the optical resolution of related compounds and examined their catalysis ability in asymmetric Michael reactions, highlighting the potential of these compounds in facilitating and directing chemical reactions (Ryoda et al., 2008).

Photophysical Applications

- García-López et al. (2014) delved into the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, revealing their potential in organic light-emitting diodes. The study underscores the photophysical properties of these compounds, providing a foundation for their application in optoelectronic devices (García-López et al., 2014).

Antimicrobial and Antiprotozoal Properties

- Compounds similar to this compound have been synthesized and evaluated for their antimicrobial activities. Sanjeeva Reddy et al. (2010) synthesized linked heterocyclic compounds and tested them against various bacteria and fungi, showcasing their potential in combating microbial infections (Sanjeeva Reddy et al., 2010).

- Additionally, Ríos Martínez et al. (2015) investigated diphenyl-based bis(2-iminoimidazolidines) for their antiprotozoal properties, specifically targeting trypanosomiasis. The study provides insight into the structural modifications that can enhance the bioactivity of these compounds (Ríos Martínez et al., 2015).

Safety and Hazards

将来の方向性

While specific future directions for “2-(2-Nitrophenyl)-1,3-diphenylimidazolidine” are not available, nitrophenols and their derivatives have potential in various fields due to their wide spectrum of biological activities . They have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc , and their use could be expanded to other areas.

作用機序

Target of Action

Compounds with similar structures, such as (3,4-dihydroxy-2-nitrophenyl) (phenyl)methanone, have been found to interact with enzymes like catechol o-methyltransferase .

Biochemical Pathways

Compounds with a similar (2-nitrophenyl)methanol scaffold have been shown to inhibit pqsd, a key enzyme in signal molecule biosynthesis in pseudomonas aeruginosa . This suggests that 2-(2-Nitrophenyl)-1,3-diphenylimidazolidine might also interfere with similar biochemical pathways.

Result of Action

Based on the potential inhibition of key enzymes like pqsd, it might affect cell-to-cell communication in bacteria and display anti-biofilm activity .

特性

IUPAC Name |

2-(2-nitrophenyl)-1,3-diphenylimidazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c25-24(26)20-14-8-7-13-19(20)21-22(17-9-3-1-4-10-17)15-16-23(21)18-11-5-2-6-12-18/h1-14,21H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUZRYJVLYMHQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30966509 |

Source

|

| Record name | 2-(2-Nitrophenyl)-1,3-diphenylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5215-39-4 |

Source

|

| Record name | 2-(2-Nitrophenyl)-1,3-diphenylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3-[(2-hydroxyethyl)sulfanyl]propan-1-one](/img/structure/B2438159.png)

![N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2438162.png)

![8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2438163.png)

![4-propionyl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2438165.png)

![6-(4-Chlorophenyl)-2-[1-(oxolane-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2438166.png)

![4-benzyl-N-(3-cyanophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2438167.png)

![N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]thiophene-2-carboxamide](/img/structure/B2438168.png)

![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-2-methylpropanamide](/img/structure/B2438171.png)

![ethyl 4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2438177.png)